![molecular formula C21H13Br2N3O2 B11204446 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11204446.png)
3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with bromine atoms and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the oxadiazole derivative with a brominated benzamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
EDCI: Used for coupling reactions.
Bases: Such as triethylamine, used to deprotonate intermediates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the oxadiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: A simpler analog with a single bromine atom.
3-bromo-N-(3-fluorophenyl)benzamide: A similar compound with a fluorine atom instead of the oxadiazole ring.
4-bromo-N-(4-{4-[4-bromobenzoylamino]benzyl}phenyl)benzamide: A more complex analog with additional substituents.
Uniqueness
3-bromo-N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide is unique due to the presence of both bromine atoms and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H13Br2N3O2 |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
3-bromo-N-[4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H13Br2N3O2/c22-16-5-1-3-14(11-16)20(27)24-18-9-7-13(8-10-18)19-25-21(28-26-19)15-4-2-6-17(23)12-15/h1-12H,(H,24,27) |
InChI Key |
CDFSMYBBSFIMBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B11204363.png)
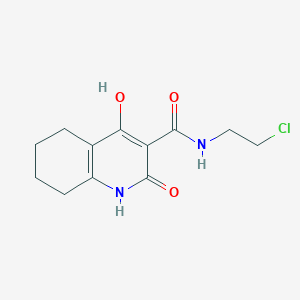
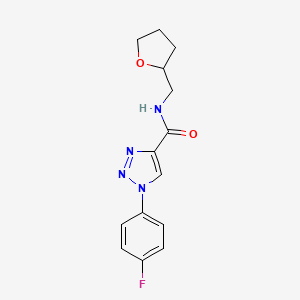
![N-cyclohexyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11204373.png)
![5-bromo-N-(4-{5-[(4-propylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B11204379.png)
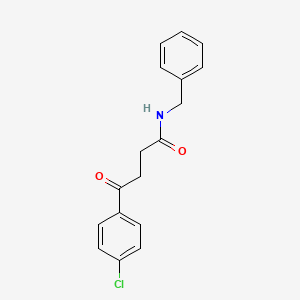
![1,4-Dihydro-N-methyl-6-[[methyl(3-methylphenyl)amino]sulfonyl]-4-oxo-N-(phenylmethyl)-3-quinolinecarboxamide](/img/structure/B11204386.png)
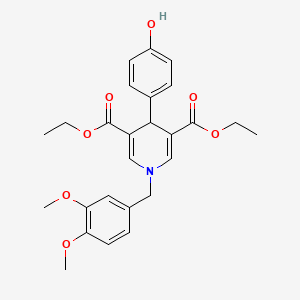
![6-(4-Fluorophenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11204403.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11204404.png)
![N-(2-methylphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11204416.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]ethyl 3-methyl-4-nitrobenzoate](/img/structure/B11204418.png)
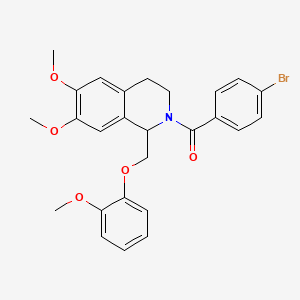
![N-(2,2-Dimethoxyethyl)-6-[methyl(2-methylphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11204429.png)
